Structural Elucidation and Physicochemical Profiling of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
Structural Elucidation and Physicochemical Profiling of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
Executive Summary
This technical guide provides a rigorous framework for the structural validation and physicochemical characterization of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline . This molecule represents a class of
The presence of a secondary amine, two distinct ether linkages, and a chiral center at the C2 position of the butyl linker necessitates a multi-faceted analytical strategy. This guide moves beyond basic identification, offering a causal analysis of spectral features and a self-validating protocol for stereochemical purity.[1]
Part 1: Structural Deconstruction & Synthetic Context
To accurately analyze the molecule, we must first understand its topology and likely synthetic origins, as these dictate the impurity profile.
Molecular Topology
-
Core Scaffold: Secondary amine (Aniline derivative).
-
Moiety A (Lipophilic Tail): 4-Propoxyaniline (p-phenetidine analog).
-
Moiety B (Chiral Head): 2-(2-Methylphenoxy)butyl group.
-
Stereocenter: The C2 position of the butyl chain is chiral (
), creating potential for enantiomeric mixtures.
Retrosynthetic Logic & Impurity Markers
The most chemically probable synthesis involves the nucleophilic ring-opening of 2-ethyl-2-(2-methylphenoxymethyl)oxirane (or a similar epoxide) by 4-propoxyaniline .
-
Primary Impurity Risk (Regioisomerism): Nucleophilic attack at the hindered epoxide carbon vs. the less hindered carbon.
-
Target: Attack at terminal carbon
Secondary alcohol (if hydroxy-linker) or specific substitution pattern. -
Risk:[2] Formation of the regioisomer where the nitrogen attaches to C2 and the phenoxy moves to C1 (or vice versa depending on the starting epoxide).
-
-
Secondary Impurity Risk: Over-alkylation leading to the tertiary amine.
Part 2: Spectroscopic Validation Protocols
Nuclear Magnetic Resonance (NMR) Strategy
Objective: Unambiguous assignment of the aliphatic linker and differentiation of the two aromatic systems.
Protocol: Dissolve 5-10 mg of sample in DMSO-d6 .
-
Reasoning: CDCl3 allows rapid proton exchange of the secondary amine (
), often broadening the signal or merging it with the baseline. DMSO-d6 stabilizes the proton via hydrogen bonding, allowing it to appear as a distinct triplet (or broad singlet) and coupling to the adjacent methylene group.
Predicted
H NMR Assignments (400 MHz, DMSO-d6)
| Moiety | Position | Multiplicity | Integration | Chemical Shift ( | Diagnostic Feature |
| Amine | Broad t | 1H | 5.0 - 5.5 | Disappears on | |
| Linker | C1- | Multiplet | 2H | 3.1 - 3.4 | Diastereotopic due to C2 chirality. |
| Linker | C2- | Multiplet | 1H | 4.3 - 4.6 | Deshielded by O-Phenoxy. |
| Linker | C3- | Multiplet | 2H | 1.6 - 1.8 | Methylene of ethyl group. |
| Linker | C4- | Triplet | 3H | 0.9 - 1.0 | Terminal methyl of butyl chain. |
| Propoxy | Triplet | 2H | 3.8 - 3.9 | Typical ether shift. | |
| Propoxy | Sextet | 2H | 1.6 - 1.8 | Overlap with Linker C3 likely. | |
| Propoxy | Triplet | 3H | 0.9 - 1.0 | Overlap with Linker C4 likely. | |
| Ar-1 | Aniline (2,[2][3]6) | Doublet | 2H | 6.5 - 6.7 | Ortho to amine (shielded). |
| Ar-1 | Aniline (3,5) | Doublet | 2H | 6.7 - 6.9 | Ortho to propoxy. |
| Ar-2 | Phenoxy | Multiplet | 4H | 6.8 - 7.2 | Complex pattern (o-cresol). |
| Me-Ar | Singlet | 3H | 2.1 - 2.3 | Distinct singlet. |
Critical Validation Step:
Use 2D COSY to trace the spin system from the Aniline-
Mass Spectrometry (MS) Fragmentation
Objective: Confirm molecular weight and structural topology via fragmentation. Method: ESI+ (Electrospray Ionization) in Q-TOF or Orbitrap.
Fragmentation Pathway Logic:
-
Molecular Ion:
. -
-Cleavage: The bond between C1 and C2 of the butyl chain is vulnerable.
-
Cleavage A: Loss of the phenoxy-butyl tail.
-
Cleavage B: Loss of the propoxyaniline head.
-
Figure 1: Primary fragmentation occurs at the C1-C2 bond, yielding a characteristic amine fragment.
Part 3: Stereochemical Analysis (Chirality)
The C2 position of the butyl chain is a chiral center. For drug development, controlling the enantiomeric excess (ee) is mandatory (ICH Q6A guidelines).
Chiral HPLC Method Development
Standard reverse-phase C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase (CSP).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Note: DEA is critical to suppress the ionization of the secondary amine, preventing peak tailing.
-
-
Detection: UV at 254 nm (aromatic absorption).
Automated Workflow for Structural Confirmation
The following diagram outlines the logical flow for confirming the structure of a synthesized batch.
Figure 2: Step-wise analytical workflow ensuring regio- and stereochemical integrity.
Part 4: Physicochemical Profiling
Understanding the "druggability" of the molecule requires profiling its lipophilicity and ionization state.
Calculated Properties[4]
-
LogP (Lipophilicity): Estimated ~4.2 - 4.5.
-
Implication: Highly lipophilic due to the propoxy and phenoxy tails. This suggests high blood-brain barrier (BBB) permeability but potentially poor aqueous solubility.
-
-
pKa (Basicity): Estimated ~9.5 - 10.0 (Secondary aniline/alkyl amine).
-
Implication: At physiological pH (7.4), the molecule will be predominantly protonated (
). This is typical for ion channel blockers which require a positive charge to interact with the channel pore.
-
Solubility Protocol
Due to the high LogP, the free base will be insoluble in water.
-
Salt Formation: To improve solubility for biological assays, convert the free base to the Hydrochloride (HCl) or Mesylate salt.
-
Procedure: Dissolve free base in diethyl ether; add 1.0 eq of 4M HCl in dioxane. Filter the precipitate.[4]
-
References
-
International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][5][6]Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for interpretation of AA'BB' systems and ether linkages).
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
-
Subramanian, G. (Ed.). (2008).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide column selection).
Sources
- 1. ICH (1999) Topic Q6A Specifications Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Chemical Substances. - References - Scientific Research Publishing [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 4. 4-[3-(4-Nitrophenoxy)propoxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
